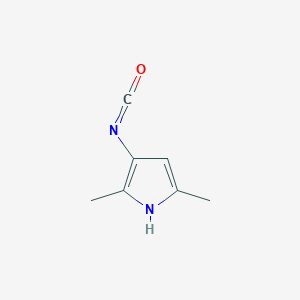
3-Isocyanato-2,5-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isocyanato-2,5-dimethyl-1H-pyrrole is a chemical compound with the molecular formula C7H8N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the third position of the pyrrole ring, along with two methyl groups at the second and fifth positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-2,5-dimethyl-1H-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with phosgene (COCl2) or a similar reagent that introduces the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
2,5-dimethylpyrrole+phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.
化学反应分析
Types of Reactions
3-Isocyanato-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.
Substitution Reactions: The methyl groups on the pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Polymerization: The compound can polymerize under certain conditions, forming polyureas or other polymeric materials.
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve selective substitution.
Polymerization: Catalysts and specific reaction conditions (e.g., temperature, pressure) are employed to control the polymerization process.
Major Products Formed
Urea Derivatives: Formed from nucleophilic addition reactions with amines.
Halogenated or Nitrated Pyrroles: Resulting from substitution reactions.
Polymeric Materials: Produced through polymerization processes.
科学研究应用
3-Isocyanato-2,5-dimethyl-1H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 3-Isocyanato-2,5-dimethyl-1H-pyrrole primarily involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages. These reactions can modify the structure and function of target molecules, influencing various biochemical and chemical processes.
相似化合物的比较
Similar Compounds
3-Isocyanato-1H-pyrrole: Lacks the methyl groups present in 3-Isocyanato-2,5-dimethyl-1H-pyrrole.
2,5-Dimethyl-1H-pyrrole: Does not contain the isocyanate group.
3-Isocyanato-2-methyl-1H-pyrrole: Contains only one methyl group at the second position.
Uniqueness
This compound is unique due to the presence of both the isocyanate group and two methyl groups, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for specific interactions and applications that are not achievable with other similar compounds.
属性
IUPAC Name |
3-isocyanato-2,5-dimethyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(8-4-10)6(2)9-5/h3,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAHIHBLPDOGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
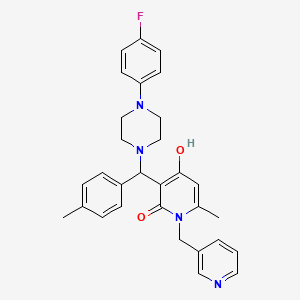
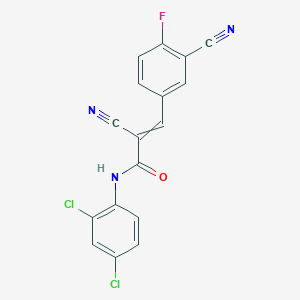
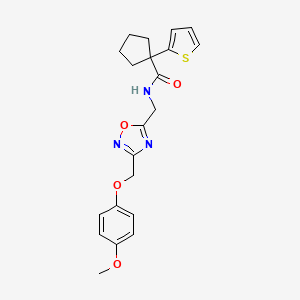
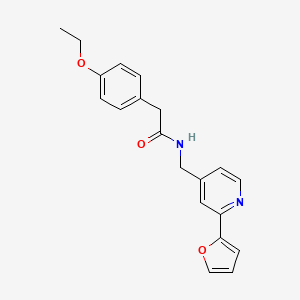
![2-(cyclohexylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2697880.png)
![(2E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)
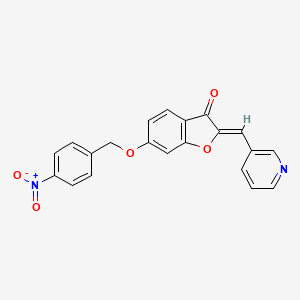
![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)
![(2E)-2-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2697885.png)
![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)
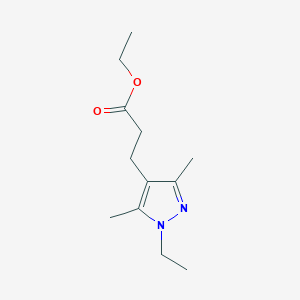
![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2697890.png)
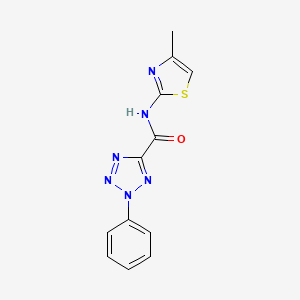
![1-[(4-chlorophenyl)methyl]-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2697893.png)
